1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride
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Overview
Description
1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C7H11N3O2S. It is known for its unique structure, which includes a pyrazole ring and a thiolane ring with a dioxo substitution.
Mechanism of Action
Target of Action
A related compound has been found to interact with theLmPTR1 pocket (active site) , suggesting that this compound may also target similar sites.
Mode of Action
It is likely that the compound interacts with its target site, leading to changes in the target’s function .
Result of Action
Related compounds have shown potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride typically involves the reaction of 1,1-dioxothiolane with pyrazol-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to a thiol group.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride include:
- 1-(1,1-Dioxothiolan-3-yl)-dithiocarbamate
- 1-(1,1-Dioxothiolan-3-yl)pyrazole
- 1-(1,1-Dioxothiolan-3-yl)thiazole
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyrazole ring and a thiolane ring with a dioxo substitution. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.ClH/c8-6-3-9-10(4-6)7-1-2-13(11,12)5-7;/h3-4,7H,1-2,5,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGTZGHLOJCPBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(C=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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